REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:10](=[O:11])[N-:9][C:7](=[O:8])[NH:6][C:4]1=[O:5].[Na+].Cl[CH2:20][O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>CN(C)C=O>[CH3:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][O:21][CH2:20][N:6]1[C:7](=[O:8])[N:9]([CH2:20][O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[C:10](=[O:11])[C:3]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([CH2:2][CH3:1])[C:4]1=[O:5] |f:0.1|
|
Name
|
phenobarbital sodium
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
CCC1(C(=O)NC(=O)[N-]C1=O)C=2C=CC=CC2.[Na+]
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
ClCOCCCCCCCCCCCC
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was then stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the waxy solid removed by filtration
|
Type
|
DISSOLUTION
|
Details
|
The wet solid was dissolved in 150 ml of boiling ethanol
|
Type
|
ADDITION
|
Details
|
to the hot solution 1 g of activated carbon was added
|
Type
|
FILTRATION
|
Details
|
the boiling solution was filtered through a Buchner funnel which
|
Type
|
WASH
|
Details
|
The filter cake was washed three times with 15 ml of ethanol
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized in the same manner
|
Type
|
CUSTOM
|
Details
|
as described for the first crystallization
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCOCN1C(=O)C(C(=O)N(C1=O)COCCCCCCCCCCCC)(CC)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |